molecular formula C12H12O3 B14626720 5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl acetate CAS No. 55510-77-5

5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl acetate

Cat. No.: B14626720
CAS No.: 55510-77-5
M. Wt: 204.22 g/mol
InChI Key: JWVOOZFFQQKCMU-UHFFFAOYSA-N
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Description

5-Acetoxytetralin-1-one is an organic compound with the molecular formula C10H10O3 It is a derivative of tetralin, featuring an acetoxy group at the 5-position and a ketone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxytetralin-1-one typically involves the acetylation of tetralin-1-one. One common method is the Friedel-Crafts acylation reaction, where tetralin-1-one is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods: Industrial production of 5-Acetoxytetralin-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Acetoxytetralin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

5-Acetoxytetralin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetoxytetralin-1-one involves its interaction with specific molecular targets and pathways. The acetoxy group and the ketone group play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    Tetralin-1-one: The parent compound without the acetoxy group.

    5-Hydroxytetralin-1-one: A similar compound with a hydroxyl group instead of an acetoxy group.

    5-Methoxytetralin-1-one: A compound with a methoxy group at the 5-position.

Comparison: 5-Acetoxytetralin-1-one is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and industrial applications due to this functional group .

Properties

CAS No.

55510-77-5

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) acetate

InChI

InChI=1S/C12H12O3/c1-8(13)15-12-7-3-4-9-10(12)5-2-6-11(9)14/h3-4,7H,2,5-6H2,1H3

InChI Key

JWVOOZFFQQKCMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1CCCC2=O

Origin of Product

United States

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